REACTION_SMILES
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[CH3:15][CH2:16][O:17][C:18](=[O:19])[CH3:20].[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[Cl:1][c:2]1[c:3]2[cH:4][cH:5][nH:6][c:7]2[cH:8][cH:9][cH:10]1.[H-:11].[I:13][CH3:14].[Na+:12]>>[Cl:1][c:2]1[c:3]2[cH:4][cH:5][n:6]([CH3:15])[c:7]2[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc2[nH]ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Cn1ccc2c(Cl)cccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |